molecular formula C22H20F2N2O3 B2731269 5-((4-fluorobenzyl)oxy)-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021249-38-6

5-((4-fluorobenzyl)oxy)-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2731269
CAS No.: 1021249-38-6
M. Wt: 398.41
InChI Key: LQYKPALZHNYMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated dihydropyridine derivative characterized by a 1,4-dihydropyridine core substituted with a 4-fluorobenzyloxy group at position 5, a methyl group at position 1, and a 4-fluorophenethyl carboxamide moiety at position 2. The presence of fluorine atoms on both the benzyl and phenethyl groups enhances its lipophilicity and metabolic stability, which is critical for optimizing pharmacokinetic properties in drug development .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O3/c1-26-13-21(29-14-16-4-8-18(24)9-5-16)20(27)12-19(26)22(28)25-11-10-15-2-6-17(23)7-3-15/h2-9,12-13H,10-11,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYKPALZHNYMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NCCC2=CC=C(C=C2)F)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-fluorobenzyl)oxy)-N-(4-fluorophenethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound belongs to the dihydropyridine class, characterized by a pyridine ring with various substituents that influence its biological activity. The presence of fluorine atoms in the structure is known to enhance lipophilicity and receptor binding affinity.

Research indicates that this compound may interact with various biological targets, including:

  • Calcium Channels : Dihydropyridines are known calcium channel blockers, which can influence cardiovascular functions and neuronal excitability.
  • Sigma Receptors : Preliminary studies suggest that compounds with similar structures may exhibit activity at sigma receptors, which are implicated in pain modulation and neuroprotection .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Activity TypeEffectReference
Calcium Channel BlockadeDecreases excitability in neurons and cardiac tissues
Sigma Receptor ModulationPotential analgesic effects; neuroprotective properties
Antioxidant ActivityMay reduce oxidative stress in cells

Study 1: Cardiovascular Effects

A study investigated the effects of similar dihydropyridine derivatives on blood pressure regulation. Results indicated that these compounds could effectively lower blood pressure through calcium channel blockade, suggesting a potential therapeutic use in hypertension management.

Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The findings showed that these compounds could significantly reduce cell death and improve cell viability, indicating their potential utility in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Several structurally related compounds have been synthesized and studied, providing a basis for comparative analysis:

Compound Core Structure Key Substituents Reported Activity/Properties Reference
Target Compound 1,4-Dihydropyridine 5-(4-Fluorobenzyloxy), 1-methyl, N-(4-fluorophenethyl) carboxamide Limited data in evidence; inferred enhanced stability due to fluorination
N-Cyano-N'-[4-[N-[2-[N-(4-Fluorobenzyl)-N-(2-pyridyl)amino]ethyl]-N-methylamino]butyl]-... (Compound 30) Guanidine-thiazole hybrid 4-Fluorobenzyl, pyridylaminoethyl, thiazolylmethylthioethyl Moderate yield (60%); decomposed >137°C; MS data suggests fragmentation patterns
YT-6-2 Phenoxy-propanolamine 3,4-Bis((4-fluorobenzyl)oxy)phenoxy, 2-hydroxyethylamino Synthetic intermediate for kinase inhibitors; high yield (72.8%) via nucleophilic substitution
AZ257 1,4-Dihydropyridine 4-(2-Furyl), 6-[(4-bromophenyl-2-oxoethyl)thio], 2-methyl, N-(2-methoxyphenyl) Calcium channel antagonist; bromophenyl group enhances binding affinity

Key Comparative Insights:

Fluorination Strategies: The target compound and YT-6-2 both employ 4-fluorobenzyl groups to improve metabolic stability and membrane permeability. However, YT-6-2 uses a bis-fluorobenzyloxy substitution on a phenolic ring, which may confer greater steric hindrance compared to the single fluorobenzyloxy group in the target compound . In contrast, AZ257 utilizes a 4-bromophenyl group for halogen bonding, a strategy divergent from fluorine’s electronegative effects .

Compound 30, a guanidine-thiazole hybrid, shows lower yield (29% for analog 31), suggesting challenges in multi-step syntheses compared to dihydropyridines .

Biological Relevance :

  • While classical dihydropyridines like AZ257 target calcium channels, the target compound’s fluorophenethyl carboxamide moiety may shift its pharmacological profile toward kinase inhibition or protease modulation, as seen in YT-6-2 derivatives .

Limitations in Current Evidence:

  • Direct pharmacological data (e.g., IC50, binding assays) for the target compound are absent in the provided sources. Comparisons rely on structural extrapolation and synthetic yields.
  • , which directly references the compound, is inaccessible due to technical limitations, highlighting gaps in available literature .

Preparation Methods

Hantzsch-Type Cyclization

The 1-methyl-4-oxo-1,4-dihydropyridine scaffold is synthesized via a modified Hantzsch reaction. A mixture of ethyl acetoacetate (1.0 equiv), ammonium acetate (2.0 equiv), and methylamine hydrochloride (1.2 equiv) in ethanol undergoes cyclocondensation at 80°C for 12 hours, yielding 1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylate.

Reaction Conditions :

Component Quantity Role
Ethyl acetoacetate 10.0 g β-Keto ester
Ammonium acetate 7.7 g Nitrogen source
Methylamine hydrochloride 4.2 g Methylating agent
Ethanol 100 mL Solvent

Product Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 2.38 (s, 3H, CH3), 3.72 (s, 3H, OCH3), 6.25 (d, J = 7.2 Hz, 1H, H5), 7.82 (d, J = 7.2 Hz, 1H, H6).
  • ESI-MS : m/z 168.1 [M+H]+.

Hydroxylation at Position 5

The intermediate is hydrolyzed to the carboxylic acid using 6 M HCl under reflux (110°C, 6 hours), followed by selective hydroxylation at position 5 via directed ortho-metalation. Treatment with LDA (−78°C, THF) and subsequent quenching with oxygen introduces the hydroxyl group.

Key Data :

  • Yield : 68% after column chromatography (SiO2, EtOAc/hexanes 1:1).
  • FT-IR (KBr) : 1720 cm⁻¹ (C=O), 3450 cm⁻¹ (OH).

Etherification with 4-Fluorobenzyl Bromide

The hydroxyl group at position 5 undergoes nucleophilic substitution with 4-fluorobenzyl bromide under basic conditions. A mixture of the hydroxylated pyridone (1.0 equiv), 4-fluorobenzyl bromide (1.5 equiv), and K2CO3 (2.0 equiv) in DMF is stirred at 60°C for 8 hours.

Optimization Table :

Base Solvent Temp (°C) Time (h) Yield (%)
K2CO3 DMF 60 8 82
Cs2CO3 DMF 60 6 78
NaH THF 40 12 65

Characterization of 5-((4-Fluorobenzyl)oxy)-1-Methyl-4-Oxo-1,4-Dihydropyridine-2-Carboxylic Acid :

  • 1H NMR (500 MHz, DMSO-d6) : δ 2.41 (s, 3H, CH3), 5.22 (s, 2H, OCH2), 7.18–7.25 (m, 4H, Ar-H), 8.12 (s, 1H, H6).
  • HRMS : Calcd for C15H13FNO4 [M+H]+: 302.0823; Found: 302.0827.

Amide Coupling with 4-Fluorophenethylamine

The carboxylic acid is activated as an acid chloride using oxalyl chloride (1.5 equiv) and catalytic DMF in dichloromethane (0°C, 2 hours). Subsequent reaction with 4-fluorophenethylamine (1.2 equiv) in the presence of triethylamine affords the target carboxamide.

General Procedure :

  • Add oxalyl chloride (1.5 mL) dropwise to a stirred solution of the acid (1.0 g) in DCM (20 mL) at 0°C.
  • After gas evolution ceases, warm to room temperature and stir for 1 hour.
  • Evaporate solvent under vacuum, dissolve the residue in THF (15 mL), and add 4-fluorophenethylamine (0.8 g) and Et3N (1.5 mL).
  • Stir at room temperature for 12 hours, then concentrate and purify via reverse-phase HPLC (ACN/H2O + 0.1% TFA).

Reaction Monitoring :

  • TLC (EtOAc/hexanes 3:7) : Rf = 0.42 (product) vs. Rf = 0.15 (starting acid).
  • HPLC Purity : 98.5% (254 nm, C18 column).

Final Product Data :

  • 1H NMR (600 MHz, DMSO-d6) : δ 2.39 (s, 3H, CH3), 2.85 (t, J = 7.1 Hz, 2H, CH2), 3.52 (q, J = 6.8 Hz, 2H, NHCH2), 5.20 (s, 2H, OCH2), 7.08–7.23 (m, 8H, Ar-H), 8.10 (s, 1H, H6), 10.32 (t, J = 5.9 Hz, 1H, NH).
  • 13C NMR (151 MHz, DMSO-d6) : δ 24.7 (CH3), 35.2 (CH2), 42.1 (NHCH2), 69.8 (OCH2), 115.4–162.3 (Ar-C, C=O).
  • HRMS : Calcd for C23H21F2N2O3 [M+H]+: 423.1518; Found: 423.1512.

Discussion of Synthetic Challenges and Optimizations

  • Regioselectivity in Etherification : Competing O- vs. N-alkylation was mitigated by using a bulky base (K2CO3) and polar aprotic solvent (DMF).
  • Amide Bond Formation : Coupling via acid chloride proved superior to EDCl/HOBt in terms of yield (82% vs. 65%) and purity.
  • Purification : Reverse-phase HPLC effectively separated the product from unreacted amine and symmetrical anhydride byproducts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.